molecular formula C19H22FN3O B5297308 N-(4-ethylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide

N-(4-ethylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide

カタログ番号 B5297308
分子量: 327.4 g/mol
InChIキー: BKZIATKUTPZNRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide, commonly known as EFDP, is a chemical compound that has garnered interest in the scientific community due to its potential pharmacological properties. EFDP belongs to the class of piperazine derivatives, which have been extensively studied for their therapeutic potential in various diseases.

作用機序

The exact mechanism of action of EFDP is not fully understood, but it is thought to involve the modulation of serotonin and dopamine signaling pathways. EFDP has been shown to bind to the serotonin transporter and the dopamine transporter, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft. This, in turn, can lead to changes in neuronal activity and behavior.
Biochemical and Physiological Effects
EFDP has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to changes in mood and behavior. EFDP has also been found to have anxiolytic and antidepressant effects in animal models. Additionally, EFDP has been shown to have antipsychotic properties, suggesting that it may have potential therapeutic applications in the treatment of schizophrenia.

実験室実験の利点と制限

EFDP has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. EFDP has also been shown to be effective in animal models of various neurological disorders, suggesting that it may have potential therapeutic applications. However, there are also some limitations to using EFDP in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation. Additionally, EFDP has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

将来の方向性

There are several future directions for research on EFDP. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Further studies are needed to establish the safety and efficacy of EFDP in humans and to determine the optimal dosing and administration regimens. Another area of interest is the development of more selective and potent derivatives of EFDP that could be used as research tools or therapeutic agents. Additionally, studies are needed to further elucidate the mechanism of action of EFDP and to identify its molecular targets and signaling pathways.

合成法

The synthesis of EFDP involves the reaction of 4-ethylphenylhydrazine and 2-fluorobenzoyl chloride in the presence of triethylamine. The reaction mixture is then heated to reflux in dichloromethane, and the resulting product is purified by column chromatography. The yield of EFDP is typically around 50-60%, and the purity of the compound is confirmed by NMR spectroscopy and mass spectrometry.

科学的研究の応用

EFDP has been studied for its potential pharmacological properties, particularly in the field of neuroscience. It has been shown to have an affinity for serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. EFDP has also been found to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain.

特性

IUPAC Name

N-(4-ethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c1-2-15-7-9-16(10-8-15)21-19(24)23-13-11-22(12-14-23)18-6-4-3-5-17(18)20/h3-10H,2,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZIATKUTPZNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。